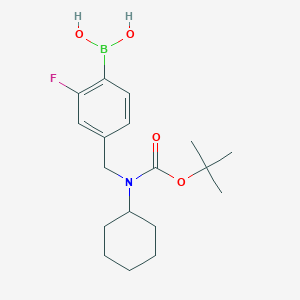

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid

Description

This compound is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclohexylamino group and a fluorine substituent on the phenyl ring. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heterobiaryl frameworks .

Propriétés

IUPAC Name |

[4-[[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO4/c1-18(2,3)25-17(22)21(14-7-5-4-6-8-14)12-13-9-10-15(19(23)24)16(20)11-13/h9-11,14,23-24H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBOHEZCGLVWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN(C2CCCCC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Boc-protected amine: The cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

Introduction of the fluorophenyl group: The Boc-protected amine is then coupled with a fluorophenyl boronic acid derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Final deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted phenyl derivatives with the nucleophile replacing the fluorine atom.

Applications De Recherche Scientifique

Anticancer Research

One of the prominent applications of boronic acids, including (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid, is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasome activity, which is crucial in cancer cell survival. Research indicates that compounds with boronic acid moieties can selectively target cancer cells, making them valuable for designing new therapeutic agents against various cancers .

Kinase Inhibition

Studies have demonstrated that boronic acid derivatives can act as inhibitors of specific kinases involved in signaling pathways associated with cancer progression. For instance, the compound has been investigated for its potential to inhibit Mer kinase, which is implicated in several malignancies. The inhibition of Mer kinase can lead to reduced tumor growth and improved responses to existing therapies .

Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This process is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates the coupling with various electrophiles, enabling the construction of diverse molecular architectures .

Synthesis of Fluorinated Compounds

The incorporation of fluorine into organic molecules enhances their metabolic stability and bioactivity. The compound serves as a precursor for synthesizing fluorinated phenylalanine derivatives, which are important in developing radiolabeled compounds for imaging and therapeutic applications .

Mechanistic Studies

The unique structure of this compound allows researchers to study its interactions with biological targets at a molecular level. Understanding these interactions can provide insights into the mechanisms of action for potential drugs and help identify new therapeutic targets.

Drug Delivery Systems

Boronic acids have been explored for use in drug delivery systems due to their ability to form reversible covalent bonds with diols present in biological molecules. This property can be harnessed to develop targeted drug delivery systems that release therapeutic agents at specific sites within the body, enhancing efficacy while minimizing side effects .

Data Tables

Mécanisme D'action

The mechanism of action of (4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes such as proteases. The cyclohexylamine moiety enhances the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Key Features:

- Functional Groups: Boronic Acid (-B(OH)₂): Facilitates cross-coupling with aryl halides or pseudohalides. Fluorine Substituent: Enhances electronic effects and metabolic stability in drug candidates. Boc-Protected Cyclohexylamino Group: Provides steric bulk and protects reactive amines during synthesis .

Synthetic Utility :

Comparison with Structural Analogs

The compound is compared to boronic acids with similar functionalization, focusing on structural differences, reactivity, and applications.

Table 1: Structural and Functional Comparisons

*CAS number overlaps due to database inconsistencies.

Reactivity and Electronic Effects

- Boc-protected aminomethyl groups (e.g., in CAS 330793-01-6) reduce steric bulk, enabling faster reactions with electron-deficient aryl halides .

Electronic Modulation :

- Fluorine’s electron-withdrawing nature activates the boronic acid for coupling, whereas chlorine (CAS 1421754-24-6) offers similar activation but with altered regioselectivity .

- Boc groups stabilize the amine during synthesis, preventing undesired side reactions like oxidation or nucleophilic attack .

Challenges and Limitations

- Solubility : The cyclohexyl group improves organic-phase solubility but may complicate aqueous-phase reactions .

- Purification : Boc-protected intermediates often require chromatography, increasing process costs .

- Competing Reactivity : Fluorine can participate in unintended side reactions (e.g., SNAr) under basic conditions, necessitating careful optimization .

Activité Biologique

(4-(((Tert-butoxycarbonyl)(cyclohexyl)amino)methyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl moiety and a tert-butoxycarbonyl (Boc) protected amine, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound include:

- Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of proteins that regulate cell cycle and apoptosis.

- Targeting Kinases : The presence of the boron atom allows for interactions with kinase enzymes, potentially modulating signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting the proteasome pathway, leading to the accumulation of pro-apoptotic factors .

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 5.0 | Proteasome inhibition | |

| MCF-7 | 10.0 | Apoptosis induction | |

| A549 | 7.5 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer properties, boronic acids have been reported to possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines in various cell models .

Table 2: Anti-inflammatory Activity

| Study Reference | Cell Type | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| BV-2 Cells | IL-6 (50%) | 1 | |

| RAW 264.7 | TNF-α (40%) | 10 |

Case Studies

A notable case study involved the evaluation of a related compound's efficacy in a murine model of cancer. The study demonstrated that administration of the boronic acid derivative led to significant tumor regression compared to control groups. This effect was attributed to enhanced apoptosis and reduced angiogenesis, suggesting potential therapeutic applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.